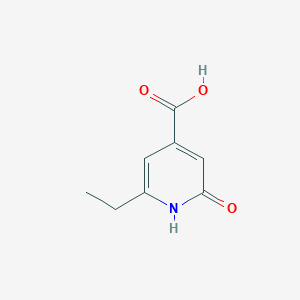

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGMQKBCDNYHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913749 | |

| Record name | 2-Ethyl-6-hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97659-42-2, 54881-17-3 | |

| Record name | 2-Ethyldihydro-6-oxoisonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyldihydro-6-oxoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthetic route to 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a valuable heterocyclic building block for the development of novel pharmaceutical agents. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant data presented in a clear and structured format.

Introduction

This compound belongs to the class of 2-pyridone derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of the ethyl group at the 6-position and the carboxylic acid at the 4-position offers opportunities for further molecular elaboration and interaction with biological targets. This guide outlines a robust two-step synthesis commencing with a Guareschi-Thorpe condensation to construct the core pyridone ring, followed by a hydrolysis step to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the Guareschi-Thorpe condensation of ethyl 3-oxopentanoate and cyanoacetamide to form the intermediate, 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile. The subsequent step is the hydrolysis of the nitrile functionality to the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

This step employs the Guareschi-Thorpe condensation, a classic method for the synthesis of substituted 2-pyridones.

Materials:

-

Ethyl 3-oxopentanoate

-

Cyanoacetamide

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 75-85%

Purification: The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the nitrile intermediate to the carboxylic acid. Both acidic and basic conditions can be employed.

Method A: Acidic Hydrolysis

Materials:

-

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Water

Procedure:

-

Suspend 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.[1][2]

-

Upon completion, cool the reaction mixture in an ice bath.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Method B: Basic Hydrolysis

Materials:

-

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Water

-

Hydrochloric Acid (for acidification)

Procedure:

-

Suspend 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 6-10 hours, monitoring the reaction by TLC.[1][2]

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate upon acidification.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: 80-90%

Purification: The crude carboxylic acid can be purified by recrystallization from water or an ethanol/water mixture.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | Starting Material (Step 1) |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | Starting Material (Step 1) |

| 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | C₈H₈N₂O | 148.16 | Intermediate |

| This compound | C₈H₉NO₃ | 167.16 | Final Product |

Table 2: Physicochemical and Spectroscopic Data (Predicted)

| Property | 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | This compound |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point (°C) | >250 (with decomposition) | >300 (with decomposition) |

| ¹H NMR (DMSO-d₆, ppm) | δ 1.1-1.3 (t, 3H), 2.5-2.7 (q, 2H), 6.2-6.4 (s, 1H), 6.7-6.9 (s, 1H), 11.5-12.0 (br s, 1H) | δ 1.1-1.3 (t, 3H), 2.5-2.7 (q, 2H), 6.4-6.6 (s, 1H), 7.0-7.2 (s, 1H), 12.0-13.0 (br s, 1H), 11.5-12.0 (br s, 1H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 13-15, 28-30, 105-107, 118-120, 140-142, 150-152, 162-164 | δ 13-15, 28-30, 108-110, 120-122, 142-144, 152-154, 164-166, 168-170 |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1650 (C=O) | ~3400 (N-H), ~3000-2500 (O-H), ~1700 (C=O, acid), ~1650 (C=O, pyridone) |

| Mass Spec (m/z) | 149 [M+H]⁺ | 168 [M+H]⁺ |

Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds.

Logical Workflow

The overall workflow for the synthesis and characterization of the target compound is depicted below.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. The described Guareschi-Thorpe condensation followed by hydrolysis provides a reliable route to this valuable heterocyclic compound. The detailed protocols and structured data presentation are intended to support researchers and scientists in the fields of organic synthesis and drug development in their endeavors to explore the potential of this and related molecular scaffolds.

References

The Ascendant Therapeutic Potential of 2-Pyridone-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. When functionalized with a carboxylic acid at the 4-position, these derivatives exhibit a remarkable spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of 2-pyridone-4-carboxylic acid derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity

Derivatives of 2-pyridone-4-carboxylic acid have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-pyridone-4-carboxylic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Anticancer Activity of 2-Pyridone Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Spiro 2-pyridine derivative 9b | HepG-2 (Liver) | 6.89 ± 0.4 | [1] |

| Caco-2 (Colon) | 5.68 ± 0.3 | [1] | |

| Compound 4c | HepG-2 (Liver) | 0.0132 | [2] |

| Caco-2 (Colon) | 0.007 | [2] | |

| PC-3 (Prostate) | 0.005 | [2] | |

| NFS-60 (Murine Leukemia) | 0.006 | [2] | |

| Compound 4f | HepG-2 (Liver) | Potent | [2] |

| Caco-2 (Colon) | Potent | [2] | |

| PC-3 (Prostate) | Potent | [2] | |

| NFS-60 (Murine Leukemia) | Potent | [2] | |

| Compound A9 (R1) | HT-29 (Colon) | 20.77 | [3] |

| Furopyridone derivative 4c | KYSE70 (Esophageal) | 0.655 µg/mL (after 24h) | [4] |

| KYSE150 (Esophageal) | 0.655 µg/mL (after 24h) | [4] |

Table 2: Enzyme Inhibition Data for Anticancer 2-Pyridone Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 9b | h-DHFR | 0.192 ± 0.011 | [1] |

| EGFR | 0.109 ± 0.005 | [1] | |

| Compound 4c | PIM-1 Kinase | 0.110 | [2][5] |

| Compound 4f | PIM-1 Kinase | 0.095 | [2][5] |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [6] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [6][7] |

Key Signaling Pathways Targeted by Anticancer 2-Pyridone Derivatives

Several critical signaling pathways involved in tumorigenesis have been identified as targets for 2-pyridone-4-carboxylic acid derivatives.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[8] Overexpression of PIM-1 is associated with various cancers. Certain 2-pyridone derivatives have been shown to be potent inhibitors of PIM-1 kinase.[2][5]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[2] Specific 2-pyridone derivatives have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and EGFR.[1]

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[5] Pro-apoptotic members like Bax and Bak are inhibited by anti-apoptotic members like Bcl-2 and Bcl-xL. Some 2-pyridone derivatives have been shown to induce apoptosis by up-regulating Bax and down-regulating Bcl-2.[1]

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-pyridone derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the 2-pyridone derivative for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the 2-pyridone derivative for a specified time.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Antimicrobial Activity

2-pyridone-4-carboxylic acid derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of 2-Pyridone-3-carboxylic Acid Derivatives

| Compound | E. coli (µg/mL) | A. baumannii (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) | Reference |

| 4h | 12.79 | >323.33 | 20.21 | >323.33 | [10] |

| 4p | 315.34 | 157.67 | 9.85 | >315.34 | [10] |

| 5c | 319.35 | 159.68 | 9.98 | 279.32 | [10] |

| 5f | 159.68 | >319.35 | 19.96 | >319.35 | [10] |

| 5j | 161.66 | >323.33 | 40.42 | >323.33 | [10] |

| 5l | >315.34 | >315.34 | 19.71 | 315.34 | [9] |

| Cefixime | 12.5 | 25 | 100 | >100 | [10] |

| Ciprofloxacin | 0.78 | 0.78 | 1.56 | >100 | [10] |

| Nystatin | >100 | >100 | >100 | 1.56 | [10] |

Key Mechanisms of Antimicrobial Action

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA. Quinolone antibiotics are well-known inhibitors of this enzyme. Molecular docking studies suggest that some 2-pyridone derivatives can bind to the active site of DNA gyrase, similar to fluoroquinolones, thereby inhibiting its function.[10]

The chaperone-usher pathway is a major mechanism for the assembly of pili on the surface of Gram-negative bacteria. These pili are crucial for bacterial adhesion to host cells and biofilm formation.[11] Certain bicyclic 2-pyridone derivatives, termed pilicides, have been shown to inhibit pilus biogenesis by interfering with the interaction between the chaperone and the usher protein.[12]

Experimental Protocol for Antimicrobial Activity Assessment

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the 2-pyridone derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Synthesis of 2-Pyridone-4-Carboxylic Acid Derivatives

A general and efficient strategy for the synthesis of 2-pyridone-4-carboxylic acid derivatives often involves a multicomponent reaction. One common approach is the reaction of an enamine, derived from a β-ketoester, with an α,β-unsaturated compound.

A versatile method for synthesizing functionalized 2-pyridone-3-carboxylic acids starts from 3-formylchromone.[10] This can be achieved through a three-component reaction involving 3-formylchromone, a primary amine, and Meldrum's acid.[10]

Conclusion

2-Pyridone-4-carboxylic acid derivatives represent a versatile and highly promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with the elucidation of their mechanisms of action, provides a strong foundation for the rational design and development of novel therapeutics. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Allosteric Modulation of L-type Calcium Channels

Dihydropyridines (DHPs) are a class of organic compounds that function as potent modulators of L-type voltage-gated calcium channels (LTCCs). These channels, also known as dihydropyridine receptors, are crucial for a variety of physiological processes, including muscle contraction, hormone secretion, and neurotransmission. Dihydropyridines exert their effects by binding to the α1 subunit of the LTCC, which forms the pore of the channel. This binding is allosteric, meaning it modifies the channel's activity without directly obstructing the calcium ion pathway.

The action of dihydropyridines is highly dependent on the conformational state of the channel. They exhibit a higher affinity for the inactivated state of the channel, which is favored during prolonged depolarization of the cell membrane. This state-dependent binding explains their tissue selectivity, particularly their pronounced effect on vascular smooth muscle, which maintains a more depolarized resting membrane potential compared to cardiac muscle.

Dihydropyridine compounds can act as either antagonists (the majority of clinically used DHPs) or agonists of LTCCs. Antagonists, such as nifedipine and amlodipine, stabilize the closed or inactivated state of the channel, thereby reducing the influx of calcium into the cell. This leads to vasodilation and a decrease in blood pressure. Conversely, agonists, like Bay K 8644, promote the open state of the channel, leading to an increased calcium influx.

The binding affinity of dihydropyridines is also modulated by the presence of calcium ions within the channel pore. An increase in intracellular calcium concentration can enhance the binding of DHP antagonists, creating a feedback loop that potentiates their inhibitory effect.

Downstream Signaling Pathways

The modulation of L-type calcium channels by dihydropyridines initiates a cascade of intracellular events. By decreasing intracellular calcium concentrations, DHP antagonists inhibit the calcium-calmodulin complex formation. This, in turn, reduces the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent relaxation of smooth muscle. In cardiac myocytes, the reduction in calcium influx diminishes the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, resulting in a negative inotropic effect.

Conversely, DHP agonists enhance calcium-dependent signaling pathways. The increased intracellular calcium can activate various transcription factors and enzymes, influencing gene expression and other cellular processes.

Direct C-H Bond Functionalization: An Efficient Approach to 2-Pyridone Diversification

An In-depth Technical Guide to the Synthesis of Functionalized 2-Pyridones for Researchers, Scientists, and Drug Development Professionals.

The 2-pyridone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly attractive core for drug discovery programs.[5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized 2-pyridones is of paramount importance to medicinal and synthetic chemists.

This technical guide provides a comprehensive literature review of modern synthetic strategies for the preparation of functionalized 2-pyridones. It covers key methodologies such as direct C-H bond functionalization, cycloaddition reactions, and multicomponent reactions. For each method, a summary of quantitative data, detailed experimental protocols for representative reactions, and visualizations of reaction mechanisms or workflows are provided to serve as a practical resource for researchers in the field.

Direct C-H bond functionalization has emerged as one of the most powerful and atom-economical strategies for the synthesis of 2-pyridone derivatives.[1] This approach avoids the need for pre-functionalized starting materials, allowing for the direct installation of various substituents onto the 2-pyridone core. Transition metal catalysis, employing metals such as rhodium, cobalt, ruthenium, and manganese, has enabled the regioselective functionalization of different positions on the pyridone ring.

Cobalt-Catalyzed C6-H Allylation and Dienylation

Recent advancements have demonstrated the utility of cobalt catalysis for the regioselective C6-H allylation and dienylation of 2-pyridones with allenes.[7][8] This method provides access to diverse C6-allylated derivatives with excellent regioselectivity and Z-selectivity.[7][8]

Quantitative Data Summary: Cobalt-Catalyzed C6-Allylation of 2-Pyridones

| Entry | 2-Pyridone Substrate (1) | Allene Substrate (2) | Product | Yield (%) |

| 1 | N-Methyl-2-pyridone | Phenylallene | 6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one | 94 |

| 2 | 1,3-Dimethylpyridin-2(1H)-one | Phenylallene | 6-((E)-1,3-diphenylallyl)-1,3-dimethylpyridin-2(1H)-one | 85 |

| 3 | 1,4-Dimethylpyridin-2(1H)-one | Phenylallene | 6-((E)-1,3-diphenylallyl)-1,4-dimethylpyridin-2(1H)-one | 82 |

| 4 | 1-Methyl-3-phenylpyridin-2(1H)-one | Phenylallene | 6-((E)-1,3-diphenylallyl)-1-methyl-3-phenylpyridin-2(1H)-one | 75 |

| 5 | 3-Chloro-1-methylpyridin-2(1H)-one | Phenylallene | 3-Chloro-6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one | 62 |

Reaction Conditions: 2-pyridone (0.2 mmol), allene (0.3 mmol), [Cp*CoI2(CO)] (10 mol%), AgSbF6 (20 mol%), PivOH (0.1 mmol), DCE (1 mL), 80 °C, 12 h.

Experimental Protocol: Cobalt-Catalyzed C6-Allylation

Synthesis of 6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one:

To a dried Schlenk tube were added N-methyl-2-pyridone (21.8 mg, 0.2 mmol, 1.0 equiv), [Cp*CoI2(CO)] (9.8 mg, 0.02 mmol, 10 mol%), AgSbF6 (13.7 mg, 0.04 mmol, 20 mol%), and PivOH (10.2 mg, 0.1 mmol, 0.5 equiv). The tube was evacuated and backfilled with argon three times. Then, 1,2-dichloroethane (DCE, 1.0 mL) and phenylallene (34.8 mg, 0.3 mmol, 1.5 equiv) were added under an argon atmosphere. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product as a yellow solid.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway, which is supported by kinetic isotope effect experiments.[7][8] The C-H bond cleavage is likely the rate-determining step.

Caption: Mechanism of Co-catalyzed C6-allylation.

Cycloaddition Reactions: Constructing the 2-Pyridone Core

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone in the synthesis of the 2-pyridone ring system. These reactions allow for the rapid assembly of the heterocyclic core with a high degree of stereochemical control.

Thiazolo-2-pyridone [4+2] Cycloaddition with Arynes

A selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes provides rapid access to highly functionalized and structurally complex thiazolo-fused bridged isoquinolones.[9] This methodology is valuable for creating three-dimensional scaffolds for medicinal chemistry applications.

Quantitative Data Summary: [4+2] Cycloaddition of Thiazolo-2-pyridones

| Entry | Thiazolo-2-pyridone (6) | Aryne Precursor (7) | Product | Yield (%) |

| 1 | R = Me | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 85 |

| 2 | R = Et | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 82 |

| 3 | R = i-Pr | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 78 |

| 4 | R = Me | 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 72 |

Reaction Conditions: Thiazolo-2-pyridone (0.5 mmol), aryne precursor (1.0 mmol), CsF (1.5 mmol), MeCN (5 mL), 80 °C, 12 h.

Experimental Protocol: [4+2] Cycloaddition

Synthesis of a Thiazolo-fused Bridged Isoquinolone: [9]

To a solution of the thiazolo-2-pyridone (1.0 equiv) in anhydrous acetonitrile (0.1 M) were added the aryne precursor (2.0 equiv) and cesium fluoride (3.0 equiv). The reaction mixture was stirred in a sealed tube at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to afford the desired cycloaddition product.

Experimental Workflow for Cycloaddition

The general workflow for this synthetic strategy involves the preparation of the thiazolo-2-pyridone, followed by the key cycloaddition step.

Caption: Workflow for fused isoquinolone synthesis.

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[6] This approach is highly efficient for generating libraries of structurally diverse 2-pyridones for biological screening.[5][6]

Three-Component Synthesis of Bioactive 2-Pyridones

A variety of bioactive 2-pyridone derivatives can be synthesized via MCRs, often exhibiting anticancer, antibacterial, or antifungal properties.[4][5] For example, a one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and phenylacetamide in the presence of a base can yield 3,4,6-triaryl-2(1H)-pyridones.[5]

Quantitative Data Summary: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones

| Entry | Aromatic Aldehyde (1) | Acetophenone (7) | Product Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 75 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 82 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 78 |

| 4 | Benzaldehyde | 4'-Methylacetophenone | 72 |

| 5 | 4-Chlorobenzaldehyde | 4'-Methoxyacetophenone | 80 |

Reaction Conditions: Aldehyde (1.0 mmol), acetophenone (1.0 mmol), phenylacetamide (1.0 mmol), NaH (2.0 mmol), DMSO, 130 °C.

Experimental Protocol: Three-Component Reaction

Synthesis of 3,4,6-Triphenyl-2(1H)-pyridone: [5]

In a round-bottom flask, sodium hydride (80 mg, 2.0 mmol, 60% dispersion in mineral oil) was added to a solution of phenylacetamide (135 mg, 1.0 mmol) in anhydrous DMSO (5 mL) under an argon atmosphere. The mixture was stirred for 10 minutes at room temperature. Then, acetophenone (120 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) were added sequentially. The reaction mixture was heated to 130 °C and stirred for 6 hours. After cooling, the reaction was quenched by the slow addition of ice-water. The resulting precipitate was collected by filtration, washed with water and cold ethanol, and then recrystallized from ethanol to afford the pure product.

Plausible MCR Mechanism

The reaction likely proceeds through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

Caption: Plausible mechanism for MCR synthesis.

Conclusion

The synthesis of functionalized 2-pyridones is a dynamic and evolving field, driven by the continued importance of this scaffold in medicinal chemistry and materials science. This guide has highlighted three major modern strategies: C-H functionalization, cycloaddition reactions, and multicomponent reactions. C-H functionalization offers an elegant and efficient means to diversify existing 2-pyridone cores. Cycloaddition reactions provide powerful tools for the de novo construction of the heterocyclic ring with high levels of control. Multicomponent reactions excel in the rapid generation of molecular diversity, which is crucial for the discovery of new bioactive agents. By providing detailed protocols, quantitative data, and mechanistic insights, this document aims to equip researchers with the knowledge to select and apply the most suitable methods for their specific synthetic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Design for In Vitro Assays with Carboxylic Acid Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acid-containing compounds represent a substantial class of therapeutic agents and drug candidates. Their inherent physicochemical properties, however, present unique challenges in the design and execution of in vitro assays. This document provides detailed application notes and protocols to navigate these challenges, ensuring robust and reproducible data for drug discovery and development programs. Key considerations include compound solubility, stability, pH-dependent effects, and potential assay interference.

Pre-formulation and Compound Handling

Proper handling and formulation of carboxylic acid compounds are paramount to obtaining reliable in vitro data. Due to their acidic nature, these compounds often exhibit pH-dependent solubility and can be prone to precipitation in aqueous assay buffers.

Solubility Enhancement

Many carboxylic acid drugs have poor aqueous solubility.[1] It is crucial to first assess the solubility of the test compound under the specific assay conditions.

Protocol 1: Aqueous Solubility Determination

-

Prepare a series of buffers at various pH values relevant to the intended assays (e.g., pH 5.0, 6.5, 7.4).

-

Add an excess amount of the carboxylic acid compound to a known volume of each buffer.

-

Equilibrate the samples by agitation at a constant temperature (e.g., 25°C or 37°C) for 24 hours.

-

Separate undissolved compound by centrifugation or filtration (using a 0.22 µm filter).

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Plot solubility versus pH to determine the optimal pH range for your assays.

Table 1: Example of pH-Dependent Solubility Data

| pH | Solubility (µg/mL) |

| 5.0 | 15 |

| 6.5 | 120 |

| 7.4 | >500 |

| 8.0 | >1000 |

Strategies for Poorly Soluble Compounds:

-

pH Adjustment: Increasing the pH of the stock solution or assay buffer can significantly enhance the solubility of acidic compounds by promoting their ionization.[2]

-

Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is common for initial stock solutions.[2] However, the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] Other co-solvents like ethanol or PEG 400 can also be considered.[2]

-

Salt Formation: Converting the carboxylic acid to a more soluble salt form can be an effective strategy.[1]

-

Prodrugs: For cell-based assays, masking the carboxylic acid as an ester prodrug can improve cell entry.[4]

Stock Solution Preparation and Storage

-

Initial Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO.[2] Gentle warming or sonication may be required to fully dissolve the compound.[2]

-

Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protected from light to prevent degradation and repeated freeze-thaw cycles.[3]

-

Working Solutions: Prepare fresh serial dilutions from the stock solution for each experiment.[5] When diluting the DMSO stock into aqueous buffer, add the stock solution to a pre-warmed buffer to help prevent precipitation.[2]

Buffer Selection and pH Control

The pH of the assay buffer is a critical parameter that influences both the compound's behavior and the biological system. The buffer should have a pKa within +/- 1 pH unit of the desired assay pH to ensure adequate buffering capacity.[6]

Table 2: Common Biological Buffers and Their Properties

| Buffer | pKa (at 25°C) | Useful pH Range | Notes |

| MES | 6.10 | 5.5–6.7 | Good's buffer, low metal binding. |

| PIPES | 6.76 | 6.1–7.5 | Good's buffer, often used in cell culture. |

| MOPS | 7.20 | 6.5–7.9 | Good's buffer, suitable for many enzymatic assays. |

| HEPES | 7.48 | 6.8–8.2 | Widely used in cell culture; can produce reactive oxygen species in the presence of light. |

| Tris | 8.06 | 7.5–9.0 | pH is temperature-dependent; can interact with some enzymes. |

| Phosphate | 7.20 | 5.8–8.0 | Physiologically relevant, but can precipitate with divalent cations and inhibit some enzymes.[7] |

Key In Vitro Assays and Protocols

The following are detailed protocols for common in vitro assays, adapted for use with carboxylic acid compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8]

Protocol 2: MTT Assay for Carboxylic Acid Compounds

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the carboxylic acid compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

-

Include a vehicle control (medium with the same final DMSO concentration but no compound).

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9][10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[5]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Mix thoroughly to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[8][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Troubleshooting:

-

Compound Precipitation: If the compound precipitates in the media, try the solubilization strategies mentioned in Section 1.1.

-

Assay Interference: Some acidic compounds can directly reduce MTT, leading to a false-positive signal. To check for this, run a control plate without cells, containing only media, MTT, and the test compound.[9]

Diagram 1: General Workflow for a Cell-Based Assay

Caption: A generalized workflow for conducting cell-based in vitro assays.

Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Protocol 3: General Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a suitable assay buffer at the optimal pH for the enzyme.

-

Dissolve the enzyme, substrate, and carboxylic acid inhibitor in the assay buffer. A small amount of co-solvent may be needed for the inhibitor.

-

-

Assay Setup: In a 96-well plate, add the enzyme solution and serial dilutions of the test compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) to allow for binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Signal Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value.

Table 3: Example Data for an Enzyme Inhibition Assay

| Inhibitor Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |

| 0 (Control) | 50.2 | 0 |

| 0.1 | 45.1 | 10.2 |

| 1 | 28.6 | 43.0 |

| 10 | 10.5 | 79.1 |

| 100 | 2.1 | 95.8 |

| IC₅₀ (µM) | - | 2.3 |

Diagram 2: Enzyme Inhibition Logical Flow

Caption: A logical diagram illustrating the steps of an enzyme inhibition assay.

Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[11]

Protocol 4: PAMPA for Carboxylic Acid Compounds

-

Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane).[12][13]

-

Solution Preparation:

-

Donor Solution: Prepare the carboxylic acid compound in a buffer at a relevant pH (e.g., pH 5.5 to simulate the upper intestine) to a final concentration of ~10 µM.[12]

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer at physiological pH (e.g., pH 7.4).

-

-

Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

-

Incubation: Incubate the plate assembly for a defined period (e.g., 5 to 18 hours) at room temperature.[11][14]

-

Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

Where:

-

Vd = Volume of donor well

-

Va = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]a = Compound concentration in the acceptor well

-

[C]eq = Equilibrium compound concentration

-

Table 4: Example PAMPA Permeability Data

| Compound | Functional Group | pH (Donor) | Papp (10⁻⁶ cm/s) | Permeability Class |

| Compound A | Carboxylic Acid | 5.5 | 0.8 | Low |

| Compound A | Carboxylic Acid | 7.4 | <0.1 | Very Low |

| Compound B | Tetrazole | 5.5 | 2.5 | Moderate |

| Propranolol | (Control) | 7.4 | 25.0 | High |

Safety and Handling

Carboxylic acids can be corrosive and produce irritating vapors.[9] Adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate gloves (e.g., nitrile), a lab coat, and safety goggles when handling carboxylic acids.[9][15]

-

Ventilation: Use a fume hood or a well-ventilated area, especially when working with volatile carboxylic acids.[9]

-

Storage: Store carboxylic acids in cool, dry areas away from incompatible materials like bases and oxidizers.[15]

-

Waste Disposal: Neutralize and dispose of carboxylic acid waste according to institutional and environmental regulations.[9]

Conclusion

The successful execution of in vitro assays with carboxylic acid compounds hinges on a thorough understanding of their physicochemical properties and careful experimental design. By addressing challenges related to solubility, pH, and potential assay interferences, researchers can generate high-quality, reliable data to advance their drug discovery programs. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists working with this important class of molecules.

References

- 1. DSpace [cora.ucc.ie]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. PAMPA | Evotec [evotec.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of 2-Pyridone Compounds in Biological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Many of these compounds function as kinase inhibitors, modulating key signaling pathways involved in disease progression.[2] However, the therapeutic potential of 2-pyridone compounds is often hampered by their poor aqueous solubility, which presents a significant challenge for their formulation in biological studies.[3]

These application notes provide a comprehensive guide to formulating 2-pyridone compounds for in vitro and in vivo biological evaluation. This document outlines various solubilization strategies, detailed experimental protocols for assessing biological activity, and methods for analyzing their mechanism of action, with a focus on their role as kinase inhibitors.

I. Formulation Strategies for 2-Pyridone Compounds

The low aqueous solubility of many 2-pyridone derivatives necessitates the use of specific formulation strategies to ensure accurate and reproducible results in biological assays. The choice of formulation depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the route of administration for in vivo studies.

Stock Solution Preparation for In Vitro Assays

For most in vitro cell-based and biochemical assays, 2-pyridone compounds are typically dissolved in an organic solvent to prepare a high-concentration stock solution.

Recommended Solvent:

-

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of 2-pyridone compounds for biological screening.[3][4]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Accurately weigh a precise amount of the 2-pyridone compound.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Add the DMSO to the compound and vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be required for compounds with very low solubility.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Note on Stability: While most compounds are stable in DMSO for extended periods when stored properly, it is advisable to conduct stability studies for long-term storage.[5][6] Water content in DMSO can impact compound stability over time.[6]

Solubilization Techniques for Aqueous Media

For biological assays conducted in aqueous buffers or cell culture media, it is crucial to ensure that the 2-pyridone compound remains in solution at the final working concentration. Precipitation of the compound can lead to inaccurate and unreliable results.

The use of co-solvents is a common strategy to increase the solubility of poorly soluble compounds in aqueous solutions.[7][8][9]

Commonly Used Co-solvents:

-

Ethanol

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol

-

Glycerol

Considerations for Co-solvent Use:

-

The concentration of the co-solvent should be kept to a minimum (typically <1% v/v) to avoid solvent-induced toxicity in cell-based assays.

-

The compatibility of the co-solvent with the specific assay should be validated.

-

The solubilization potential of a co-solvent system is dependent on the physicochemical properties of both the 2-pyridone compound and the solvents.[10]

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[11][12]

Types of Cyclodextrins:

-

β-cyclodextrin (β-CD)

-

Methyl-β-cyclodextrin (M-β-CD)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol for Preparation of a 2-Pyridone-Cyclodextrin Inclusion Complex (Kneading Method): [12][13]

-

Determine the 1:1 molar ratio of the 2-pyridone compound and the chosen cyclodextrin.

-

Accurately weigh the 2-pyridone and cyclodextrin.

-

Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

-

Gradually add the 2-pyridone compound to the paste while continuously triturating.

-

Knead the mixture for a specified period (e.g., 30-60 minutes).

-

Dry the resulting solid mass in an oven at a controlled temperature or under a vacuum.

-

The dried complex can then be dissolved in an aqueous buffer for biological testing.

Characterization of Inclusion Complexes: The formation of an inclusion complex should be confirmed using analytical techniques such as:

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Differential Scanning Calorimetry (DSC)

-

X-ray Powder Diffraction (XRPD)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy[11]

Nanoparticle-Based Formulations

For in vivo studies and targeted drug delivery, formulating 2-pyridone compounds into nanoparticles can improve their solubility, stability, and pharmacokinetic profile.[11]

Types of Nanoparticles:

-

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

-

Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers.[14]

-

Polymeric Nanoparticles: Solid particles made from biodegradable polymers.

The development of nanoparticle formulations is a specialized field and typically requires expertise in materials science and drug delivery.

II. Experimental Protocols for Biological Evaluation

The following are detailed protocols for common biological assays used to evaluate the activity of 2-pyridone compounds.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Pyridone compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the 2-pyridone compound from the stock solution in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization:

-

For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

-

For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

-

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-pyridone compound.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation

Western blotting is a powerful technique to assess the effect of a 2-pyridone inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Treatment and Lysis:

-

Treat cells with the 2-pyridone inhibitor at various concentrations and time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Western Blot Analysis of a 2-Pyridone PI3K Inhibitor

| Protein Target | Treatment Group 1 (Control) | Treatment Group 2 (1 µM 2-Pyridone) | Treatment Group 3 (10 µM 2-Pyridone) |

| p-AKT (Ser473) | +++ | + | - |

| Total AKT | +++ | +++ | +++ |

| p-S6K (Thr389) | +++ | + | - |

| Total S6K | +++ | +++ | +++ |

| β-actin | +++ | +++ | +++ |

| Note: The data presented in this table is a qualitative representation of expected Western blot results and does not represent a specific experiment. |

Western Blot Experimental Workflow

Caption: General workflow for Western blot analysis of kinase inhibitor effects.

IV. Conclusion

The successful biological evaluation of 2-pyridone compounds is critically dependent on appropriate formulation strategies to overcome their inherent poor aqueous solubility. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively formulate and test these promising therapeutic agents. By carefully selecting the formulation approach and employing robust biological assays, the mechanism of action and therapeutic potential of novel 2-pyridone derivatives can be thoroughly investigated.

References

- 1. pnas.org [pnas.org]

- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. oatext.com [oatext.com]

- 14. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridine Carboxylic Acids

Welcome to the technical support center for the purification of pyridine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of pyridine carboxylic acids?

A1: Researchers often face several challenges during the purification of pyridine carboxylic acids, primarily stemming from their chemical nature. The basicity of the pyridine ring can complicate standard purification techniques.[1][2] Common issues include:

-

Removal of inorganic salts: Byproducts such as sodium chloride, sodium sulfate, and various nicotinates are common impurities from synthesis.[3]

-

Separation from starting materials and byproducts: Unreacted starting materials and side products, such as pyridine-2-carboxylic acid when using pyridine-2-carboxylic anhydride, can be difficult to remove.[1]

-

Decolorization: Crude products can be yellow or contain other colored impurities that require removal.[4]

-

Isomer separation: Separating isomers, such as nicotinic acid and isonicotinic acid, can be challenging due to their similar physical properties.[5][6]

-

Tailing in chromatography: The basic nature of the pyridine moiety can lead to tailing on silica gel columns.[2]

Q2: Which purification techniques are most effective for pyridine carboxylic acids?

A2: The choice of purification method depends on the specific pyridine carboxylic acid, the nature of the impurities, and the desired final purity. Commonly used and effective techniques include:

-

Recrystallization: This is a widely used method for purifying solid pyridine carboxylic acids.[4][7][8][9] The choice of solvent is critical and can significantly impact yield and purity.

-

Acid-Base Extraction: This technique leverages the basicity of the pyridine ring to separate it from non-basic impurities.[2][10]

-

Sublimation: For certain pyridine carboxylic acids, like nicotinic acid, sublimation can be an effective method to remove non-volatile impurities.[3]

-

Chromatography: Column chromatography is a versatile technique for separating complex mixtures.[2] However, modifications to the mobile phase may be necessary to overcome issues like tailing.

-

pH Swing Crystallization: This method utilizes the pH-dependent solubility of pyridine carboxylic acids to induce crystallization.[11]

Q3: How can I assess the purity of my purified pyridine carboxylic acid?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for determining the purity of pyridine carboxylic acids.[1][12][13] Other techniques that can be used for characterization and purity assessment include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups.[14]

-

Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the desired product and identify impurities.[15]

-

Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity.[3]

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Recrystallization is a powerful technique, but yield loss is a common problem.[7]

| Possible Cause | Troubleshooting Step |

| Incorrect solvent choice | Select a solvent in which the pyridine carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[16][17][18] |

| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. |

| Cooling too rapidly | Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals, then cool further in an ice bath.[14] |

| Product remains in the mother liquor | Concentrate the mother liquor and perform a second crystallization to recover more product.[7] |

Issue 2: Persistent colored impurities in the final product.

Colored impurities can be difficult to remove and may require specific treatment.

| Possible Cause | Troubleshooting Step |

| Chromophores from synthesis | Treat the crude product with activated carbon (charcoal) during recrystallization to adsorb colored impurities.[3][4] |

| Oxidation of the product | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |

| Ineffective recrystallization | If decolorizing with charcoal is insufficient, consider an alternative purification method such as chromatography. |

Issue 3: Difficulty separating isomers (e.g., nicotinic acid and isonicotinic acid).

Isomers often have very similar physical properties, making separation challenging.

| Possible Cause | Troubleshooting Step |

| Similar solubility profiles | Exploit differences in the solubility of their salts. For example, the calcium salts of nicotinic and isonicotinic acid have different solubilities in aqueous alcohol, allowing for their separation.[5] Similarly, their sodium salts can be separated by fractional crystallization.[6] |

| Co-crystallization | Employ a two-step process involving initial recrystallization from water to enrich one isomer, followed by salt formation to separate the remaining mixture.[5] |

| Ineffective chromatographic separation | Use a mixed-mode chromatography column that can exploit both hydrophobic and ionic differences between the isomers.[13] |

Experimental Protocols

General Recrystallization Protocol

-

Solvent Selection: Choose a suitable solvent or solvent system where the pyridine carboxylic acid has high solubility when hot and low solubility when cold. Water, ethanol, and acetonitrile are common choices.[16][17][18]

-

Dissolution: In a flask, add the crude pyridine carboxylic acid and a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.[14]

General Acid-Base Extraction Protocol

-

Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic pyridine carboxylic acid will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.[2]

-

Separation: Separate the aqueous and organic layers.

-

Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., NaOH) until the solution is basic. This will deprotonate the pyridine carboxylic acid, causing it to precipitate if it is insoluble in the basic solution.

-

Re-extraction: If the deprotonated acid is soluble in the aqueous layer, extract it back into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent to obtain the purified product.

Data Presentation

Table 1: Solubility of Picolinic Acid in Different Solvents at approximately 293 K

| Solvent | Solubility (g/kg of solvent) |

| Water | ~862.5[17][18][19] |

| Ethanol | ~57.1[17][18][19] |

| Acetonitrile | ~17.0[17][18][19] |

Table 2: Purity and Yield Data for Nicotinic Acid Purification

| Purification Method | Starting Material | Purity of Final Product | Yield | Reference |

| Recrystallization from water | Crude nicotinic acid | Melting point: 230-232°C | 50-60% of theoretical | [7] |

| Sublimation followed by recrystallization | Crude nicotinic acid | 99.86% | Not specified | [3] |

Visualizations

Caption: General workflow for the purification of pyridine carboxylic acids.

Caption: Troubleshooting guide for low recrystallization yield.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]

- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 5. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]

- 6. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

- 9. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 13. helixchrom.com [helixchrom.com]

- 14. benchchem.com [benchchem.com]

- 15. longdom.org [longdom.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Solubility of 2-Oxo-Dihydropyridine Compounds

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-oxo-dihydropyridine compounds for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-oxo-dihydropyridine compounds?

A1: 2-oxo-dihydropyridine compounds generally exhibit low aqueous solubility due to their often crystalline and relatively nonpolar nature.[1] They are typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Their solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Q2: Why is my 2-oxo-dihydropyridine compound precipitating when I dilute my DMSO stock solution in an aqueous buffer?

A2: This is a common phenomenon for poorly water-soluble compounds. Your DMSO stock solution may represent a supersaturated state. When this is diluted into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in the final solvent mixture, leading to precipitation.

Q3: What are the primary strategies for enhancing the aqueous solubility of 2-oxo-dihydropyridine compounds?

A3: Several strategies can be employed, broadly categorized as physical and chemical modifications. Common approaches include:

-

pH Adjustment: For ionizable 2-oxo-dihydropyridine derivatives, altering the pH of the solution can significantly increase solubility.

-

Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2]

-

Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate and apparent solubility.[3][4][5]

-

Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively encapsulate the hydrophobic molecule and increase its aqueous solubility.[6][7][8]

-

Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.

-

Chemical Modification: Introducing polar functional groups to the 2-oxo-dihydropyridine scaffold can intrinsically improve aqueous solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of 2-oxo-dihydropyridine compounds.

Issue 1: Compound precipitates out of solution during the experiment.

| Potential Cause | Troubleshooting Steps |

| Exceeded thermodynamic solubility | 1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in your final solution. Note: Be mindful of the co-solvent's potential effects on your assay.3. Optimize the pH of the buffer if your compound has ionizable groups. |

| Unstable supersaturated solution | 1. Prepare a fresh dilution from the stock solution immediately before use.2. Consider using a different solubilization technique, such as creating a solid dispersion or a cyclodextrin complex, which can provide a more stable formulation. |

| Temperature fluctuations | 1. Ensure the temperature is consistent throughout the experiment, as the solubility of dihydropyridine derivatives can be temperature-dependent.[1] |

Issue 2: Low or inconsistent results in biological assays.

| Potential Cause | Troubleshooting Steps |

| Incomplete dissolution of the compound | 1. Visually inspect your solutions for any particulate matter before use.2. Filter the solution through a compatible filter to remove any undissolved particles.3. Re-evaluate your solubilization method to ensure complete dissolution at the desired concentration. |

| Compound degradation | 1. Check the stability of your compound in the chosen solvent and buffer system over the time course of your experiment.2. Prepare fresh solutions for each experiment. |

| Interference from solubilizing agents | 1. Run appropriate vehicle controls in your assays to account for any effects of the co-solvent, surfactant, or cyclodextrin.2. Minimize the concentration of the solubilizing agent as much as possible while maintaining compound solubility. |

Quantitative Data Summary

The following tables summarize solubility data for dihydropyridine derivatives from literature. This data can serve as a starting point for selecting appropriate solvents and enhancement strategies.

Table 1: Mole Fraction Solubility of a Dihydropyridine Derivative (PDP-6) in Various Solvents at Different Temperatures. [1]

| Solvent | T = 293.2 K | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K |

| Water | 1.15 x 10⁻⁶ | 1.29 x 10⁻⁶ | 1.44 x 10⁻⁶ | 1.52 x 10⁻⁶ | 1.61 x 10⁻⁶ |

| Ethanol | 4.89 x 10⁻³ | 5.51 x 10⁻³ | 6.13 x 10⁻³ | 6.54 x 10⁻³ | 6.96 x 10⁻³ |

| Ethyl Acetate | 1.01 x 10⁻² | 1.14 x 10⁻² | 1.26 x 10⁻² | 1.35 x 10⁻² | 1.45 x 10⁻² |

| DMSO | 4.98 x 10⁻¹ | 5.49 x 10⁻¹ | 5.99 x 10⁻¹ | 6.38 x 10⁻¹ | 6.77 x 10⁻¹ |

| PEG-400 | 6.12 x 10⁻² | 6.79 x 10⁻² | 7.41 x 10⁻² | 7.95 x 10⁻² | 8.47 x 10⁻² |

Table 2: Experimental Mole Fraction Solubility of Barnidipine in Pure Solvents at 298.15 K. [9][10]

| Solvent | Mole Fraction (X₂) |

| Water | 1.85 x 10⁻⁵ |

| Methanol | 1.25 x 10⁻³ |

| Ethanol | 1.05 x 10⁻³ |